REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([C:7]#[C:8][CH2:9][CH2:10][OH:11])[CH:4]=[N:3][CH:2]=1>C(O)(C)C.[Pd]>[N:1]1[CH:6]=[C:5]([CH2:7][CH2:8][CH2:9][CH2:10][OH:11])[CH:4]=[N:3][CH:2]=1
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
N1=CN=CC(=C1)C#CCCO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added in three portions
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent and distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC(=C1)CCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.2 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |